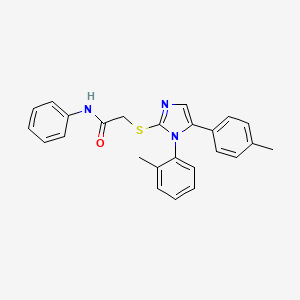

N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex imidazole-based compound characterized by a central imidazole ring substituted with two aryl groups (ortho-tolyl and para-tolyl) and a thioacetamide side chain.

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-18-12-14-20(15-13-18)23-16-26-25(28(23)22-11-7-6-8-19(22)2)30-17-24(29)27-21-9-4-3-5-10-21/h3-16H,17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCUTGJGNCVJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be achieved through a multi-step process. The initial step involves the preparation of 1-(o-tolyl)-5-(p-tolyl)-1H-imidazole through a condensation reaction between o-toluidine and p-tolualdehyde. Following this, a thiolation reaction is performed to introduce the thioacetamide group. This reaction typically requires a base catalyst like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthesis route to increase yield and reduce costs. Factors such as reaction temperature, time, and choice of solvents are carefully controlled. Continuous flow reactors may be employed to streamline the process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, utilizing reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Performed under acidic or neutral conditions using oxidizing agents.

Reduction: Typically carried out in anhydrous conditions to prevent side reactions.

Substitution: Conditions depend on the nature of substituents; for example, using a polar solvent for nucleophilic substitution.

Major Products: The major products from these reactions vary, with oxidation yielding sulfoxides or sulfones, reduction producing thioethers or amines, and substitution leading to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological studies, this compound can act as an enzyme inhibitor or receptor modulator, aiding in the exploration of biochemical pathways and disease mechanisms.

Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific proteins or pathways implicated in diseases.

Industry: Its unique properties make it useful in the manufacture of specialty chemicals, including dyes, agrochemicals, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, either inhibiting or enhancing their function. The compound's thioacetamide group plays a crucial role in its reactivity, allowing it to form stable complexes with its targets.

Comparison with Similar Compounds

Key Observations:

- Ortho/para-tolyl groups in the target compound enhance lipophilicity compared to simpler phenyl substituents (e.g., Compound 23) .

- Nitro groups in analogues like 6b and 9j improve cytotoxic activity but reduce solubility .

- Benzimidazole-quinoline hybrids (e.g., 9j–9o) exhibit broader-spectrum antimicrobial activity due to fused aromatic systems .

Antiproliferative Activity:

- Target compound: Not directly reported in evidence, but structurally similar tetra-aryl imidazoles show IC₅₀ values of ~15.67 µg/mL against C6 glioma cells .

- Compound 9j : Exhibits IC₅₀ of 12.3 µg/mL against breast cancer (MCF-7) cells, attributed to the nitro group’s electron-withdrawing effects .

- Tetra-aryl imidazoles : Lower activity (IC₅₀ ~15–20 µg/mL) compared to nitro-substituted derivatives, suggesting substituent-driven potency .

Antimicrobial Activity:

- Benzimidazole-thioacetamide hybrids (W1) : Show MIC values of 4–8 µg/mL against E. coli and S. aureus due to dinitrophenyl groups disrupting bacterial membranes .

- Triazole-thioacetamide derivatives (6a–6c) : Moderate activity (MIC 16–32 µg/mL), likely due to reduced lipophilicity from naphthalene substituents .

Biological Activity

N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of approximately 413.5 g/mol. The compound features an imidazole ring, which is known for its role in various biological systems, and a thioether linkage that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H23N3OS |

| Molecular Weight | 413.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzyme active sites. Preliminary studies suggest that this compound may exhibit:

- Anticancer Activity : The compound's structure suggests potential inhibitory effects on cancer cell lines, similar to other imidazole derivatives known for anticancer properties.

- Cholinesterase Inhibition : This action could be significant for treating neurodegenerative diseases like Alzheimer's disease by modulating neurotransmission through competitive inhibition at the enzyme's active site.

Biological Activity Studies

Research has demonstrated the biological activities associated with imidazole derivatives, including anti-inflammatory, anti-bacterial, and anticancer effects. Below is a summary of relevant findings from various studies:

Case Studies and Research Findings

- Anticancer Activity :

- Enzyme Inhibition :

-

Neuroprotective Effects :

- Preliminary studies suggest cholinesterase inhibition properties, which could provide therapeutic benefits in neurodegenerative conditions .

Q & A

Q. How can green chemistry principles be integrated into its synthesis?

- Methodological Answer :

- Solvent Selection : Replace DMF with Cyrene (bio-based solvent) to reduce toxicity .

- Catalyst Optimization : Use recyclable Amberlyst-15 resin for acid-catalyzed steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.